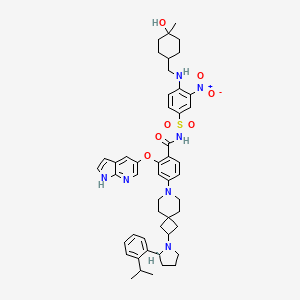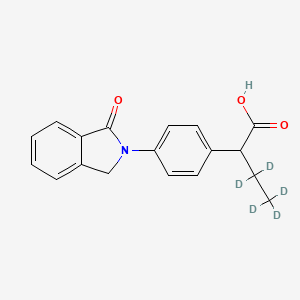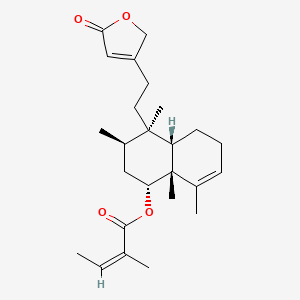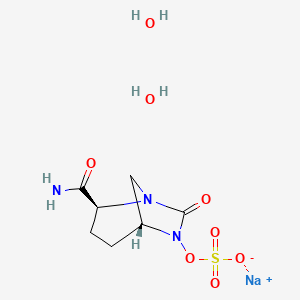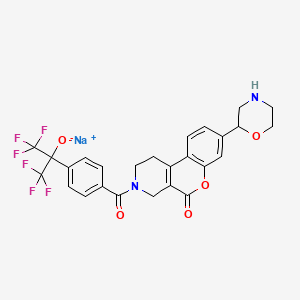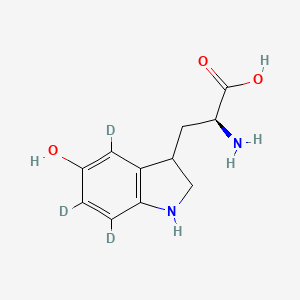
(2S)-2-amino-3-(4,6,7-trideuterio-5-hydroxy-2,3-dihydro-1H-indol-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-3-(4,6,7-trideuterio-5-hydroxy-2,3-dihydro-1H-indol-3-yl)propanoic acid is a deuterated derivative of tryptophan, an essential amino acid. The presence of deuterium atoms in the compound makes it a valuable tool in scientific research, particularly in studies involving metabolic pathways and isotope effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(4,6,7-trideuterio-5-hydroxy-2,3-dihydro-1H-indol-3-yl)propanoic acid typically involves the incorporation of deuterium atoms into the indole ring of tryptophan. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under acidic or basic conditions.
Catalytic Hydrogenation: Using a deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), the hydrogen atoms in the indole ring can be replaced with deuterium.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale deuterium exchange reactions. The process is optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings.
化学反应分析
Types of Reactions
(2S)-2-amino-3-(4,6,7-trideuterio-5-hydroxy-2,3-dihydro-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its fully reduced form.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: Fully reduced indole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
(2S)-2-amino-3-(4,6,7-trideuterio-5-hydroxy-2,3-dihydro-1H-indol-3-yl)propanoic acid has several scientific research applications:
Metabolic Studies: The compound is used to study metabolic pathways and isotope effects in biological systems.
Drug Development: It serves as a tool in drug development to investigate the pharmacokinetics and pharmacodynamics of deuterated drugs.
Isotope Labeling: The compound is used as an isotope-labeled standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
作用机制
The mechanism of action of (2S)-2-amino-3-(4,6,7-trideuterio-5-hydroxy-2,3-dihydro-1H-indol-3-yl)propanoic acid involves its interaction with various enzymes and receptors in biological systems. The presence of deuterium atoms can alter the compound’s binding affinity and metabolic stability, leading to unique biological effects. The molecular targets and pathways involved include:
Enzymes: The compound can act as a substrate or inhibitor for enzymes involved in amino acid metabolism.
Receptors: It can interact with neurotransmitter receptors, influencing signal transduction pathways.
相似化合物的比较
Similar Compounds
Tryptophan: The non-deuterated form of the compound.
Deuterated Amino Acids: Other amino acids with deuterium atoms incorporated.
Uniqueness
The uniqueness of (2S)-2-amino-3-(4,6,7-trideuterio-5-hydroxy-2,3-dihydro-1H-indol-3-yl)propanoic acid lies in its deuterium atoms, which provide distinct advantages in scientific research. These include:
Increased Metabolic Stability: Deuterium atoms can slow down metabolic degradation, leading to longer-lasting effects.
Isotope Effects: The compound allows for the study of isotope effects in biological systems, providing insights into reaction mechanisms and metabolic pathways.
属性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
225.26 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(4,6,7-trideuterio-5-hydroxy-2,3-dihydro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H14N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4,6,9,13-14H,3,5,12H2,(H,15,16)/t6?,9-/m0/s1/i1D,2D,4D |
InChI 键 |
VNRLHFTWZOSMJJ-QXVKMVQDSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C2=C1NCC2C[C@@H](C(=O)O)N)[2H])O)[2H] |
规范 SMILES |
C1C(C2=C(N1)C=CC(=C2)O)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



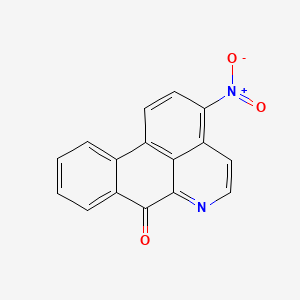
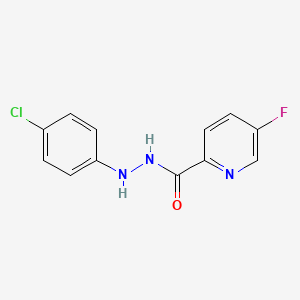
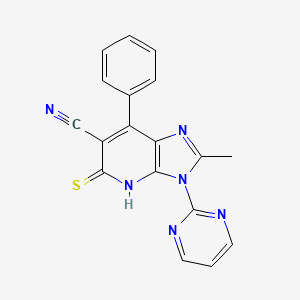
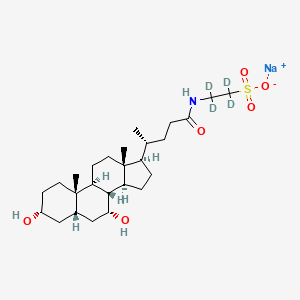
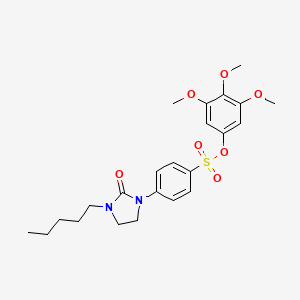

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one](/img/structure/B12400362.png)
